Z-DL-Met-OH

描述

The exact mass of the compound Z-Met-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

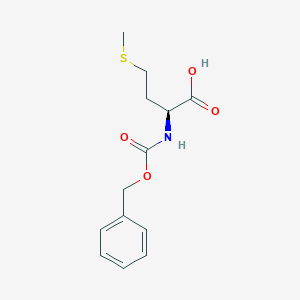

IUPAC Name |

4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298655 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-61-1, 1152-62-1 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1152-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Z-DL-Met-OH

Introduction

Z-DL-Met-OH, chemically known as N-Benzyloxycarbonyl-DL-methionine, is a protected derivative of the essential amino acid DL-methionine. The introduction of the benzyloxycarbonyl (Z) group to the amino function of methionine renders it a crucial building block in the field of peptide chemistry and drug development. This protecting group prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise synthesis of complex peptides and proteins. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a racemic mixture, containing both the D and L enantiomers of N-benzyloxycarbonyl-methionine. The core structure consists of a methionine backbone where the alpha-amino group is protected by a benzyloxycarbonyl group.

| Identifier | Value |

| IUPAC Name | 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid[1] |

| Synonym | N-Benzyloxycarbonyl-DL-methionine[2] |

| CAS Number | 4434-61-1[1][2] |

| Molecular Formula | C₁₃H₁₇NO₄S[1][2][3] |

| Canonical SMILES | CSCCC(NC(=O)OCC1=CC=CC=C1)C(=O)O[1] |

| InChI | InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)[1] |

| InChI Key | FPKHNNQXKZMOJJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its storage, handling, and application in synthetic protocols.

| Property | Value |

| Molecular Weight | 283.34 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 112-116 °C[2] |

| Solubility | Soluble in methanol[2] |

| Storage Condition | Room temperature[2] |

Synthesis and Analytical Characterization

This compound is typically synthesized from its parent amino acid, DL-methionine, through a standard N-protection reaction. Subsequent analytical procedures are vital to confirm its structure and purity.

Synthesis of this compound from DL-Methionine.

Experimental Protocols

1. Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a generalized method for the N-protection of DL-methionine.

-

Materials: DL-Methionine, Benzyl Chloroformate (Cbz-Cl), Sodium Hydroxide (NaOH), Dioxane (or other suitable solvent), Hydrochloric Acid (HCl), Ethyl Acetate, Water.

-

Procedure:

-

Dissolve DL-methionine in a 1M NaOH aqueous solution in a flask and cool the mixture to 0-5 °C in an ice bath.

-

In a separate container, dissolve an equimolar amount of benzyl chloroformate in dioxane.

-

Add the benzyl chloroformate solution and a 2M NaOH solution dropwise and simultaneously to the stirred methionine solution, maintaining the temperature below 5 °C and the pH between 9-10.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of ~2 with cold 2M HCl. A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

2. Analytical Workflow for Product Characterization

The identity and purity of the synthesized this compound must be confirmed. Purity is often assessed by HPLC and neutralization titration, with results typically expected to be in the 98-102% range.[2]

Analytical workflow for this compound characterization.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology: A reversed-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is performed using a UV detector at approximately 254 nm, corresponding to the aromatic ring of the Z-group. A single major peak indicates high purity.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To confirm the presence of key functional groups.

-

Methodology: The sample is analyzed as a KBr pellet or using an ATR-FTIR spectrometer.

-

Expected Peaks:

-

A broad peak in the range of 2500-3500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[4]

-

A sharp peak around 3300 cm⁻¹ for the N-H stretch of the carbamate.

-

Two strong, sharp peaks for C=O stretches: one around 1700-1720 cm⁻¹ for the carbamate and another around 1700-1725 cm⁻¹ for the carboxylic acid.[4]

-

Peaks corresponding to the aromatic C=C bonds of the benzyl group around 1450-1600 cm⁻¹.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed structural confirmation.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Signals: Protons corresponding to the methylthio group (CH₃-S), the methylene groups of the side chain (-CH₂-CH₂-), the alpha-proton (α-CH), the benzylic protons (-O-CH₂-Ph), and the aromatic protons of the phenyl ring.

-

Expected ¹³C NMR Signals: Carbons corresponding to the methylthio group, methylene groups, the alpha-carbon, the carbonyls of the carbamate and carboxylic acid, and the carbons of the benzyl group.

-

Applications in Research and Drug Development

This compound serves as a fundamental tool for chemists and biochemists.

-

Peptide Synthesis: Its primary application is as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group can be removed under specific conditions (e.g., hydrogenolysis or with HBr in acetic acid) that do not affect other protecting groups, allowing for the sequential addition of other amino acids.[5]

-

Biochemical Research: It is used to synthesize custom peptides that can act as enzyme substrates, inhibitors, or probes to study protein-protein interactions and cellular signaling pathways.[2]

-

Pharmaceutical Development: As a precursor in the synthesis of peptidomimetics and other complex organic molecules, it is a valuable starting material in the discovery of new therapeutic agents.[2] Methionine itself is a crucial amino acid, and its derivatives are often explored for their biological activities.[6][7]

References

The Role of Z-DL-Methionine in Protein Synthesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in the initiation and elongation stages of protein synthesis. Its unique properties extend beyond its function as a proteinogenic building block, implicating it in crucial metabolic pathways and cellular regulation. This technical guide provides an in-depth exploration of Z-DL-methionine, a chemically modified form of methionine, and its relevance in the context of protein synthesis research. We will delve into the fundamental differences between L-methionine, DL-methionine, and Z-DL-methionine, their respective mechanisms of action, and their applications in experimental settings. This guide will also provide detailed experimental protocols and quantitative data to aid researchers in their study of protein synthesis and the development of novel therapeutic agents.

Methionine Isomers and Derivatives in Protein Synthesis

The biological activity of methionine is stereospecific. Only the L-isomer of methionine is directly incorporated into polypeptide chains by ribosomes.[1][2] The D-isomer, present in the racemic mixture DL-methionine, must first be converted to L-methionine by the enzyme D-amino acid oxidase to be utilized for protein synthesis.[3]

Z-DL-methionine , or N-benzyloxycarbonyl-DL-methionine, is a synthetic derivative of methionine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[4][5] This chemical modification prevents the methionine molecule from participating in peptide bond formation in the same manner as a free amino acid.[4] The primary application of Z-DL-methionine is in solid-phase peptide synthesis , where the protecting group allows for the controlled, sequential addition of amino acids to build a peptide chain with a defined sequence.[4][6]

| Compound | Structure | Key Role in Protein Synthesis Research |

| L-Methionine | (S)-2-amino-4-(methylthio)butanoic acid | The biologically active isomer directly used for protein synthesis.[1] |

| DL-Methionine | A 50:50 mixture of L- and D-methionine | A cost-effective source of methionine in cell culture and animal feed; the D-isomer requires enzymatic conversion to the L-isomer.[7][8] |

| Z-DL-Methionine | N-benzyloxycarbonyl-DL-methionine | Primarily used in the chemical synthesis of peptides as a protected amino acid.[4][5] May act as a competitive inhibitor in in vitro protein synthesis assays. |

Mechanism of Action in Protein Synthesis Research

L-Methionine: The Building Block of Protein Synthesis

L-methionine's journey into a protein begins with its activation by a specific enzyme, methionyl-tRNA synthetase (MetRS) . This enzyme catalyzes the attachment of L-methionine to its cognate transfer RNA (tRNA), forming methionyl-tRNA (Met-tRNA). This two-step process is crucial for ensuring the fidelity of protein synthesis.[9]

The initiator Met-tRNA is then recruited to the small ribosomal subunit to initiate translation at the AUG start codon on the messenger RNA (mRNA). For subsequent methionine residues within the protein sequence, elongator Met-tRNA delivers L-methionine to the ribosome.

Z-DL-Methionine: A Tool for In Vitro Studies and Synthesis

Due to the bulky benzyloxycarbonyl group attached to its amino group, Z-DL-methionine cannot be recognized and activated by methionyl-tRNA synthetase.[4] This characteristic makes it a potential tool for studying the active site of MetRS and for use as a competitive inhibitor in in vitro translation systems. By competing with L-methionine for binding to the enzyme, Z-DL-methionine can be used to probe the structural and functional requirements of the MetRS active site.

Experimental Protocols

In Vitro Translation Assay to Assess Inhibition by Z-DL-Methionine

This protocol describes a general method for assessing the inhibitory potential of Z-DL-methionine on protein synthesis using a commercially available rabbit reticulocyte lysate or wheat germ extract system.[10][11][12]

Materials:

-

Rabbit Reticulocyte Lysate or Wheat Germ Extract System

-

Amino acid mixture minus methionine

-

[³⁵S]-Methionine

-

Z-DL-methionine stock solution (in a suitable solvent, e.g., DMSO)

-

Control mRNA template (e.g., Luciferase mRNA)

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix: On ice, combine the cell-free extract, amino acid mixture minus methionine, and nuclease-free water according to the manufacturer's instructions.

-

Set up reaction tubes: For each concentration of Z-DL-methionine to be tested (including a zero-inhibitor control), pipette the master mix into pre-chilled microcentrifuge tubes.

-

Add inhibitor: Add the desired volume of Z-DL-methionine stock solution or solvent control (DMSO) to each tube and mix gently.

-

Initiate translation: Add the control mRNA template and [³⁵S]-methionine to each tube to start the reaction.

-

Incubate: Incubate the reactions at the recommended temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction: Stop the translation by placing the tubes on ice.

-

Precipitate proteins: Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Collect and wash: Collect the protein precipitate by filtration or centrifugation and wash with ethanol to remove unincorporated [³⁵S]-methionine.

-

Quantify protein synthesis: Measure the radioactivity of the protein precipitate using a scintillation counter.

-

Analyze data: Calculate the percentage of inhibition for each concentration of Z-DL-methionine relative to the control.

Ribosome Profiling to Study Translational Effects

Ribosome profiling is a powerful technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. While not a direct application of Z-DL-methionine, it is a key method for studying the effects of compounds that inhibit protein synthesis. If Z-DL-methionine were found to have cell-permeable inhibitory effects, ribosome profiling could reveal its specific impact on translation initiation, elongation, or termination.

General Workflow:

-

Cell treatment: Treat cells with the compound of interest (e.g., a potential protein synthesis inhibitor).

-

Ribosome stabilization: Treat cells with a translation elongation inhibitor like cycloheximide to freeze ribosomes on the mRNA.

-

Lysis and nuclease digestion: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

-

Ribosome isolation: Isolate the ribosome-protected mRNA fragments (footprints).

-

Library preparation and sequencing: Convert the mRNA footprints into a cDNA library and perform high-throughput sequencing.

-

Data analysis: Align the sequencing reads to a reference genome to determine the density of ribosomes on each mRNA.

Methionine Metabolism and Signaling Pathways

Methionine metabolism is intricately linked to cellular growth and proliferation, primarily through the mTOR (mechanistic target of rapamycin) signaling pathway . The availability of methionine, and its metabolite S-adenosylmethionine (SAM), influences the activity of mTORC1, a key regulator of protein synthesis.[7][13] When methionine levels are high, mTORC1 is active and promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[14]

Applications in Drug Discovery and Proteomics

The essential role of methionyl-tRNA synthetase in protein synthesis makes it an attractive target for the development of novel antimicrobial and anticancer agents.[9] By designing molecules that specifically inhibit bacterial or cancer cell MetRS, it is possible to selectively disrupt protein synthesis in these target cells. Z-DL-methionine and other modified methionine analogs can serve as starting points for the design of such inhibitors.[15][16]

In the field of proteomics , stable isotope-labeled amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein abundance. While not directly involving Z-DL-methionine, understanding the principles of methionine incorporation is fundamental to such methods. Furthermore, the study of post-translational modifications of methionine, such as oxidation, is an active area of proteomics research with implications for cellular signaling and oxidative stress.[17][18]

Conclusion

Z-DL-methionine, a chemically protected form of methionine, serves as a valuable tool in protein synthesis research, primarily in the realm of chemical peptide synthesis. Its inability to be utilized by the cellular protein synthesis machinery makes it a useful negative control and a potential competitive inhibitor for in vitro studies of methionyl-tRNA synthetase. While L-methionine is the direct substrate for protein synthesis, understanding the properties and applications of its derivatives, like Z-DL-methionine, provides researchers with a more complete toolkit for investigating the intricate processes of protein translation and for the development of novel therapeutics that target this fundamental cellular pathway. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted role of methionine in cellular biology.

References

- 1. Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of dl-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 1152-62-1,N-Cbz-L-methionine | lookchem [lookchem.com]

- 5. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]

- 6. N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 8. Advances in DL-Methionine Nutrition Science: Enhancing Sustainable Animal Feed Formulations in China [dimethyl-disulfide.net]

- 9. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. in-vitro-translation [wwwuser.gwdguser.de]

- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dl-Methionine supplementation in a low-fishmeal diet affects the TOR/S6K pathway by stimulating ASCT2 amino acid transporter and insulin-like growth factor-I in the dorsal muscle of juvenile cobia (Rachycentron canadum) | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. target.re.kr [target.re.kr]

- 16. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Proteomics methods to study methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of N-Carbobenzoxy-DL-methionine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Carbobenzoxy-DL-methionine is a protected form of the essential amino acid methionine. The carbobenzoxy (benzyloxycarbonyl, Cbz, or Z) group is a common amine protecting group in synthetic organic chemistry, particularly in peptide synthesis. Understanding the in vivo metabolic fate of such a molecule is critical for its potential therapeutic or research applications, as the biotransformation will determine the bioavailability of methionine and the nature of any metabolites, which may have their own biological activities or toxicities. This whitepaper synthesizes information from disparate sources to construct a scientifically plausible metabolic pathway for N-Carbobenzoxy-DL-methionine.

Hypothesized Metabolic Pathway of N-Carbobenzoxy-DL-methionine

The metabolism of N-Carbobenzoxy-DL-methionine in vivo is proposed to occur in two main stages:

-

De-carbobenzoxylation: The initial and rate-limiting step is likely the enzymatic cleavage of the carbobenzoxy group from the methionine molecule. This hydrolysis would release DL-methionine, carbon dioxide, and benzyl alcohol. While the specific mammalian enzymes responsible for this are not definitively identified, carboxypeptidases or other proteases and esterases are potential candidates due to their ability to hydrolyze peptide and amide bonds.

-

Metabolism of Released Components: Following the cleavage, the resulting DL-methionine and benzyl alcohol enter their respective, well-established metabolic pathways.

Detailed Metabolic Fates of the Cleavage Products

Metabolism of DL-Methionine

Once liberated, DL-methionine is metabolized through several key pathways:

-

Conversion of D-Methionine to L-Methionine: The D-isomer of methionine, which constitutes 50% of the DL-racemic mixture, is converted to the biologically active L-isomer. This is a two-step process initiated by the enzyme D-amino acid oxidase (DAO), which oxidatively deaminates D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid. This intermediate is then transaminated to L-methionine.

-

L-Methionine Metabolism: L-methionine is a critical amino acid involved in numerous cellular functions:

-

Protein Synthesis: It is directly incorporated into proteins.

-

Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the body, essential for the methylation of DNA, RNA, proteins, and other small molecules. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Transsulfuration Pathway: Homocysteine can be converted to cysteine, a precursor for the antioxidant glutathione.

-

Metabolism of Benzyl Alcohol

Benzyl alcohol is rapidly metabolized in the liver.[1] The primary pathway involves:

-

Oxidation: Benzyl alcohol is oxidized first to benzaldehyde by alcohol dehydrogenase.[2]

-

Further Oxidation: Benzaldehyde is then rapidly oxidized to benzoic acid by aldehyde dehydrogenase.[2]

-

Conjugation and Excretion: Benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.[1][3][4] This conjugation reaction is catalyzed by mitochondrial enzymes.[5]

Quantitative Data on Methionine Metabolism

The following tables summarize quantitative data from studies on DL-methionine and L-methionine metabolism in various animal models. It is important to note that these data pertain to the metabolite of N-Carbobenzoxy-DL-methionine, not the parent compound itself.

Table 1: Bioavailability and Nitrogen Retention of Methionine Sources in Pigs

| Parameter | DL-Methionine | L-Methionine | Reference |

| Relative Bioavailability (N Retention, %) | 100 (reference) | 94-106 | [2] |

| N Retained (g/d) | Linearly increases with supplementation | Linearly increases with supplementation | [2] |

| N Retention (% of N intake) | Linearly increases with supplementation | Linearly increases with supplementation | [2] |

Table 2: Pharmacokinetics of L-Methionine in Rats (Intravenous Bolus Injection)

| Parameter | Value | Reference |

| Half-life ([2H7]methionine) | 35.0 +/- 6.9 min | [1] |

| Fraction remethylated | 0.185 +/- 0.028 | [1] |

Experimental Protocols

Nitrogen Balance Studies in Pigs

This protocol is based on studies comparing the relative bioavailability of L-methionine and DL-methionine.

-

Animal Model: Barrows (castrated male pigs) are typically used, with initial body weights appropriate for the study phase (e.g., 10-20 kg).

-

Housing: Pigs are housed in individual metabolism crates to allow for the separate and quantitative collection of feces and urine.

-

Dietary Treatments: A basal diet deficient in methionine but adequate in all other amino acids is formulated. Graded levels of DL-methionine and L-methionine are supplemented to the basal diet to create a dose-response curve.

-

Experimental Periods: The study consists of an adaptation period (e.g., 7 days) to the respective diets, followed by a collection period (e.g., 5 days).

-

Sample Collection: Feces and urine are collected daily. A preservative (e.g., sulfuric acid) is added to the urine collection vessels to prevent nitrogen loss.

-

Analysis: The nitrogen content of the diets, feces, and urine is determined using methods such as the Kjeldahl method. Nitrogen retention is calculated as: N intake - (N in feces + N in urine).

-

Data Analysis: The relative bioavailability of L-methionine to DL-methionine is estimated using slope-ratio regression analysis of nitrogen retention against supplemental methionine intake.

Pharmacokinetic Studies of Methionine in Rats Using Stable Isotopes

This protocol is based on studies investigating the pharmacokinetics of methionine, including remethylation.

-

Animal Model: Male rats (e.g., Wistar strain) are used.

-

Isotope Administration: A known amount of a stable isotope-labeled methionine (e.g., [2H7]methionine) is administered via intravenous bolus injection.

-

Blood Sampling: Blood samples are collected at various time points post-injection via a cannulated artery or vein.

-

Sample Preparation: Plasma is separated from the blood samples. Proteins are precipitated, and the supernatant containing free amino acids is collected.

-

Analytical Method: The concentrations of the labeled methionine, its metabolites (e.g., demethylated and remethylated forms), and endogenous methionine and homocysteine are determined using gas chromatography-mass spectrometry (GC-MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as half-life, clearance, and the fraction of methionine that undergoes remethylation.

Visualizations of Pathways and Workflows

Metabolic Pathways

References

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: Benzyl alcohol (PAMDB005009) [pseudomonas.umaryland.edu]

- 4. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]

- 5. Lipoic acid impairs glycine conjugation of benzoic acid and renal excretion of benzoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Antioxidant Effects of DL-Methionine: A Technical Guide

Disclaimer: The user's request specified "Z-DL-methionine." Extensive searches for this specific compound did not yield relevant results. It is presumed that "Z-" may have been a typographical error, and this document will focus on the widely studied DL-methionine .

This technical guide provides an in-depth overview of the core foundational studies on the antioxidant effects of DL-methionine, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The antioxidant effects of DL-methionine have been quantified in various studies, primarily focusing on its ability to enhance the endogenous antioxidant defense systems and reduce markers of oxidative stress. The following tables summarize key findings from foundational research.

Table 1: Effects of DL-Methionine Supplementation on Antioxidant Enzyme Activity

| Animal Model | DL-Methionine Dose | Duration | Tissue | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Catalase (CAT) Activity | Reference |

| Squabs | 0.30% of diet | - | Muscle | Increased | Increased | Increased | [1] |

| Broilers | 15-20% above NRC | 35 days | - | - | - | - | [2][3][4] |

| Layer Chicks | 0.38%, 0.43%, 0.54% of diet | 6 weeks | Serum | Increased | Increased | - | [5] |

| Heat-stressed Pigs | 20% above requirement | 21 days | Ileum | Decreased | Linearly Increased | Linearly Affected | [6] |

NRC: National Research Council

Table 2: Effects of DL-Methionine Supplementation on Oxidative Stress Markers

| Animal Model | DL-Methionine Dose | Duration | Tissue/Sample | Malondialdehyde (MDA) Concentration | Glutathione (GSH) Concentration | Reference |

| Squabs | 0.30% of diet | - | Muscle | Decreased | - | [1] |

| Broilers | 15-20% & 30-40% above NRC | 35 days | Liver & Thigh Muscle | - | Increased | [2][3][4] |

| Heat-stressed Broilers | - | - | - | - | Increased | [7] |

| Broilers | 0.5 & 1 g/kg of diet | - | Breast Meat | Significantly Lower | - | [8] |

| Heat-stressed Pigs | 20% above requirement | 21 days | Ileum | - | Decreased | [6] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the antioxidant effects of DL-methionine.

In Vivo Study in Poultry

-

Objective: To investigate the effects of dietary DL-methionine supplementation on the antioxidant status of broilers.[2][3][4]

-

Animal Model: Day-old male Cobb-500 broilers.

-

Experimental Design: Birds were divided into a control group and groups supplemented with DL-methionine at levels exceeding the National Research Council (NRC) recommendations (e.g., 15-20% and 30-40% above).

-

Diet: A basal corn-soybean meal diet was used, with DL-methionine added to the treatment group diets.

-

Duration: The feeding trial typically lasted for 35 days.

-

Sample Collection: At the end of the trial, blood and tissue samples (liver, muscle) were collected for analysis.

-

Biochemical Assays:

-

Antioxidant Enzyme Activity: Spectrophotometric assays were used to measure the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in tissue homogenates.

-

Lipid Peroxidation: The concentration of malondialdehyde (MDA), a marker of lipid peroxidation, was determined using the thiobarbituric acid reactive substances (TBARS) assay.

-

Glutathione Levels: The concentration of reduced glutathione (GSH) was measured using methods such as HPLC or spectrophotometric assays.

-

-

Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine the statistical significance of the differences between the control and treatment groups.

In Vitro Antioxidant Assays

-

Objective: To determine the direct radical scavenging and antioxidant activities of sulfur-containing amino acids, including methionine.[9]

-

Methods:

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is measured spectrophotometrically. Methionine, in some studies, showed no significant DPPH scavenging activity at room temperature.[9][10]

-

ABTS Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Similar to the DPPH assay, some studies reported no ABTS radical scavenging activity for methionine.[9]

-

Superoxide Radical Scavenging Assay: This assay measures the ability of a compound to scavenge superoxide radicals, which are generated by a specific chemical reaction.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

-

Observations: While some in vitro assays at room temperature showed limited direct radical scavenging activity for methionine, its significant antioxidant effects in vivo are attributed to its role as a precursor for glutathione and its function within proteins.[9][10]

Signaling Pathways and Experimental Workflows

The antioxidant effects of DL-methionine are mediated through several key biological pathways. The following diagrams, created using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.

Trans-sulfuration Pathway and Glutathione Synthesis

DL-methionine is a crucial precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of the major intracellular antioxidant, glutathione (GSH).[11][12][13]

Nrf2-Keap1 Antioxidant Response Pathway

DL-methionine supplementation has been shown to activate the Nrf2-Keap1 pathway, a critical signaling cascade that upregulates the expression of numerous antioxidant and detoxification enzymes.[13][14]

Experimental Workflow for In Vivo Antioxidant Study

The following diagram illustrates a typical experimental workflow for assessing the in vivo antioxidant effects of DL-methionine.

References

- 1. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of DL-Methionine Supplementation on Tissue and Plasma Antioxidant Status and Concentrations of Oxidation Products of Cholesterol and Phytosterols in Heat-Processed Thigh Muscle of Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of DL-Methionine Supplementation on Tissue and Plasma Antioxidant Status and Concentrations of Oxidation Products of Cholesterol and Phytosterols in Heat-Processed Thigh Muscle of Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dietary methionine supplementation on the growth performance, immune responses, antioxidant capacity, and subsequent development of layer chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

A pivotal moment in the history of biochemistry and drug development, the discovery of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field of peptide synthesis. This guide provides an in-depth exploration of the discovery, history, and core methodologies associated with Z-protected amino acids, tailored for researchers, scientists, and professionals in drug development.

A Historical Breakthrough: The Bergmann-Zervas Era

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The uncontrolled reactivity of the amino and carboxyl groups of amino acids led to a mixture of undesired products. The landscape of peptide chemistry was irrevocably changed when German biochemist Max Bergmann and his Greek collaborator Leonidas Zervas introduced the benzyloxycarbonyl group.[1][2] This new protecting group for amines, often abbreviated as Z in honor of Zervas or Cbz, allowed for the temporary and selective blocking of the amino group's nucleophilicity.[3][4]

The brilliance of the Z-group lay in its stability under the conditions required for peptide bond formation and its susceptibility to cleavage under specific, mild conditions that did not disrupt the newly formed peptide bond.[5] This discovery, first published in the German journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for modern, controlled peptide synthesis and opened the door to the creation of complex peptides for biological and therapeutic studies.[1][2] For his pioneering work, Leonidas Zervas was the first recipient of the Max Bergmann Medal in 1980.[6]

The Chemistry of Protection: Introducing the Z-Group

The introduction of the benzyloxycarbonyl group onto the α-amino group of an amino acid is typically achieved through the Schotten-Baumann reaction.[7][8] This reaction involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions.[4] The base, commonly sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.[8]

The reaction is typically carried out in a biphasic system of water and an organic solvent at low temperatures to control the reactivity of benzyl chloroformate.[8] The resulting N-benzyloxycarbonyl amino acids are often crystalline solids, which facilitates their purification.[8]

Quantitative Data on Z-Group Introduction

The efficiency of the Z-protection reaction varies depending on the specific amino acid and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various Z-protected amino acids.

| Amino Acid | Reagents | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Glycine | Benzyl chloroformate, NaOH | Water/Dioxane | 0-5 | 2 | 85-95 | [9] |

| L-Alanine | Benzyl chloroformate, NaOH | Water/Ether | 0 | 1 | 80-90 | [9] |

| L-Leucine | Benzyl chloroformate, NaHCO₃ | Water/Toluene | 5-10 | 3 | 90 | [9] |

| L-Phenylalanine | Benzyl chloroformate, Na₂CO₃ | Water/Dioxane | 0 | 2.5 | 88 | [9] |

| L-Proline | Benzyl chloroformate, NaOH | Water | 0-5 | 2 | 85 | [9] |

| L-Serine | Benzyl chloroformate, MgO | Water/Ethyl Acetate | 25 | 4 | 75 | [9] |

| L-Lysine | Benzyl chloroformate, CuCO₃ | Water | 20 | 3 | 70 (ε-Z) | [9] |

The Art of Deprotection: Removing the Z-Group

The utility of the Z-group lies in its selective removal under conditions that do not affect other sensitive functional groups or the peptide backbone. The two primary methods for Z-group cleavage are catalytic hydrogenolysis and treatment with a strong acid, typically hydrogen bromide in acetic acid.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for removing the Z-group.[7] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on charcoal (Pd/C).[7] The process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.[7]

This method is highly efficient and clean, with the byproducts being volatile and easily removed. However, it is incompatible with molecules containing other reducible functional groups, such as alkynes, alkenes, or certain sulfur-containing residues like methionine and cysteine, which can poison the catalyst.

Acidic Cleavage

An alternative to hydrogenolysis is the use of strong acidic conditions, most commonly a solution of hydrogen bromide (HBr) in glacial acetic acid. This method cleaves the Z-group through an SN2 mechanism, where the bromide ion attacks the benzylic carbon. This approach is harsher than hydrogenolysis but is useful when the peptide contains functional groups sensitive to reduction.

Quantitative Data on Z-Group Deprotection

The choice of deprotection method and the reaction conditions can significantly impact the yield and purity of the final peptide. The following table provides a comparison of yields for the deprotection of Z-protected amino acids using different methods.

| Z-Protected Amino Acid | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Z-Gly-OH | Hydrogenolysis | H₂, 10% Pd/C | Methanol | 25 | 2 | >95 | [7] |

| Z-Ala-OH | Hydrogenolysis | H₂, 10% Pd/C | Ethanol | 25 | 3 | >95 | [7] |

| Z-Phe-OH | Hydrogenolysis | H₂, 10% Pd/C | Acetic Acid | 25 | 4 | >95 | [7] |

| Z-Gly-OH | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 25 | 1 | 90 | [7] |

| Z-Val-OH | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 25 | 1.5 | 88 | [7] |

| Z-Leu-OH | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 25 | 1 | 92 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

General Procedure for the Synthesis of Z-Protected Amino Acids (Schotten-Baumann Conditions)

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) with cooling in an ice-water bath.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and with vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise.

-

Reaction Monitoring: Continue stirring at 0-5 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amino acid.

-

Work-up: Once the reaction is complete, extract the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 with cold 6 M hydrochloric acid. The Z-protected amino acid will precipitate as a white solid or oil.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization.

General Procedure for the Deprotection of Z-Protected Amino Acids by Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Z-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Add 10% palladium on charcoal (typically 5-10% by weight of the substrate).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by measuring the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

General Procedure for the Deprotection of Z-Protected Amino Acids by HBr in Acetic Acid

-

Reaction Setup: Dissolve the Z-protected amino acid or peptide in a 33% solution of hydrogen bromide in glacial acetic acid at room temperature.

-

Reaction Time: Stir the solution for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Precipitation: Upon completion, add a large volume of cold, dry diethyl ether to the reaction mixture to precipitate the hydrobromide salt of the deprotected amine.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Conclusion

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was a landmark achievement that transformed peptide synthesis from an art into a science. The principles they established continue to be fundamental to the field. While newer protecting groups with different orthogonalities have since been developed, the Z-group remains a valuable and widely used tool in both solution-phase and solid-phase peptide synthesis, a testament to the enduring legacy of its discoverers. This guide provides the foundational knowledge for the effective application of Z-protected amino acids in modern chemical and pharmaceutical research.

References

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry of DL-Methionine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of DL-methionine and its derivatives, focusing on its implications in research and pharmaceutical development. The document details the metabolic and functional differences between D- and L-isomers, outlines advanced analytical techniques for their separation and identification, and explores their roles in cellular signaling pathways.

Introduction to Methionine Stereochemistry

Methionine, a sulfur-containing essential amino acid, is a chiral molecule existing in two non-superimposable mirror-image forms, or enantiomers: L-methionine and D-methionine[1]. While L-methionine is the naturally occurring and biologically active form incorporated into proteins, the synthetic production of methionine typically results in a 50:50 racemic mixture known as DL-methionine[2]. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with chiral biological systems, such as enzymes and receptors, leading to significant differences in their metabolic fate, biological activity, and pharmacological profiles. Understanding and controlling the stereochemistry of methionine derivatives is therefore a critical aspect of drug discovery and development, influencing everything from target binding and efficacy to pharmacokinetics and safety[3].

Biological Significance and Metabolic Fate of Methionine Enantiomers

Only L-amino acids are directly incorporated into proteins during synthesis[2]. The D-enantiomer of methionine, however, is not inert. In many organisms, including poultry and pigs, D-methionine can be efficiently converted into its L-form through a two-step enzymatic process involving D-amino acid oxidase (DAAO) and a transaminase, primarily in the liver and kidneys[2][4]. This conversion allows DL-methionine to be an effective nutritional supplement in animal feed, often demonstrating bioefficacy comparable to pure L-methionine[2][4][5].

However, in humans, the utilization of D-methionine is less efficient[1][6]. Studies have shown that ingestion of D-methionine leads to significantly higher plasma levels and urinary excretion of the D-isomer compared to the L-isomer, indicating poorer metabolic conversion and utilization[6][7]. This inefficiency can have direct implications for drug development, where a specific stereoisomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or contribute to off-target effects or toxicity[3]. For instance, in studies on chicks fed crystalline amino acid diets, the L-isomer of methionine showed superior growth-promoting efficacy compared to the D-isomer[8].

Quantitative Data on Stereoisomer Differentiation

The effective analysis of methionine enantiomers relies on robust analytical techniques capable of resolving and quantifying each stereoisomer. The choice of method often depends on the sample matrix and the required sensitivity.

| Technique | Chiral Selector / Derivatizing Agent | Key Separation Parameters | Detection Limit (Methionine) | Reference |

| Chiral HPLC | Isopropylcarbamate cyclofructan 6 CSP | Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) | UV: 11 µg/mL | [9] |

| Chiral HPLC | Crownpak CR-I (+) CSP (Supercritical Fluid Chromatography) | Mobile Phase: CO2/Methanol with additive | Not specified, but retention times < 3 min | [10] |

| GC-MS | (+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (derivatizing agent) | Diastereomer separation on a non-chiral column after derivatization. | Quantification in 50 µL of rat plasma. | [11] |

| ¹⁹F NMR | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) (derivatizing agent) | Large chemical shift differences (ΔΔδ) between diastereomers. | Not specified, but allows for accurate determination of diastereomeric ratio. | [12] |

| ¹⁹F NMR | Chiral ¹⁹F NMR tag with NHS group | Broad chemical shift range (ΔΔδ) between -1.13 to 1.68 ppm. | Not specified, enables simultaneous discrimination and quantification. | [13][14] |

Experimental Protocols for Stereochemical Analysis

Detailed methodologies are crucial for the accurate and reproducible analysis of methionine derivatives. Below are protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of methionine using a chiral stationary phase (CSP).

Protocol based on Hroboňová et al. (2015): [9]

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV, polarimetric, and circular dichroism detectors.

-

Chiral Stationary Phase: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

-

Mobile Phase: Prepare a mobile phase consisting of methanol/acetonitrile/acetic acid/triethylamine in a volumetric ratio of 75/25/0.3/0.2. Filter and degas the mobile phase before use.

-

Sample Preparation: Dissolve the DL-methionine sample in the mobile phase to a known concentration (e.g., in the range of 50-500 µg/mL).

-

Chromatographic Conditions:

-

Set the flow rate to 1.0 mL/min.

-

Maintain the column temperature at 25°C.

-

Set the UV detector to an appropriate wavelength for detection.

-

-

Injection and Data Analysis: Inject the sample onto the column. Identify and quantify the enantiomers based on their retention times and peak areas, comparing them to pure enantiomeric standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the stereoisomers of methionine in a biological matrix (e.g., plasma) by converting them into diastereomers.

Protocol based on Hasegawa et al. (2005): [11]

-

Internal Standard: Use DL-[²H₇]Methionine as an internal standard.

-

Sample Extraction:

-

To 50 µL of plasma, add the internal standard.

-

Purify the amino acids using a cation-exchange solid-phase extraction cartridge (e.g., BondElut SCX).

-

-

Derivatization (Formation of Diastereomers):

-

Esterification: React the purified amino acids with methanolic HCl to form the methyl esters.

-

Acylation: Subsequently, perform N-acylation by reacting the methyl esters with an optically active derivatizing agent, (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomeric amides.

-

-

GC-MS Analysis:

-

Column: Use a suitable capillary column (e.g., DB-5).

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Ionization: Use chemical ionization (CI) mode.

-

Detection: Perform quantification using selected-ion monitoring (SIM) of the molecular-related ions of the diastereomers.

-

-

Quantification: Calculate the concentration of D- and L-methionine based on the peak area ratios relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To discriminate between enantiomers of amino acids using a chiral derivatizing agent and ¹⁹F NMR.

Protocol based on Li et al. (2022): [13]

-

Chiral Derivatizing Agent: Utilize a chiral ¹⁹F NMR tag containing an amino-reactive N-hydroxysuccinimide (NHS) group.

-

Sample Preparation:

-

Dissolve the amino acid sample (containing D- and L-methionine) in an aqueous solution (e.g., phosphate buffer, to simulate physiological conditions).

-

Add the chiral ¹⁹F NMR tag to the solution. The tag will readily react with the amino group of methionine to form stable amide products.

-

-

NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum of the resulting mixture.

-

The two enantiomers, having formed diastereomeric products with the chiral tag, will exhibit distinct signals in the ¹⁹F spectrum.

-

-

Data Analysis:

-

The chemical shift difference (ΔΔδ) between the signals corresponding to the D- and L-derivatives allows for clear discrimination.

-

Quantify the enantiomeric composition by integrating the respective ¹⁹F signals.

-

X-ray Crystallography

Objective: To determine the absolute three-dimensional atomic and molecular structure of a methionine derivative.

General Protocol: [15]

-

Crystallization (Critical Step):

-

Obtain a highly pure sample of the methionine derivative.

-

Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) by varying parameters such as precipitant (e.g., ammonium sulfate), pH, temperature, and protein/compound concentration[16].

-

The goal is to grow a single, well-ordered crystal of sufficient size (typically >0.1 mm)[15].

-

-

Data Collection:

-

Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam (often from a synchrotron source)[16].

-

As the crystal is rotated, the X-rays diffract into a specific pattern of reflections.

-

A detector records the position and intensity of these diffracted spots.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group[16].

-

Use computational methods (e.g., direct methods, Patterson functions, or anomalous diffraction for phasing) to generate an initial electron density map[17].

-

Build an atomic model into the electron density map and refine the atomic positions and other parameters to best fit the experimental data. The final refined structure provides the absolute configuration of the stereocenters.

-

Visualization of Workflows and Pathways

Experimental Workflow: Chiral Analysis of a DL-Methionine Derivative

Caption: A typical workflow for the separation and quantification of methionine enantiomers.

Methionine Metabolism and Associated Signaling Pathways

Methionine metabolism is central to cellular function, intersecting with key pathways like the one-carbon cycle, transsulfuration, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor[18][19]. SAM is crucial for methylation reactions affecting DNA, proteins, and lipids, thereby regulating gene expression and cellular signaling[18]. The availability of methionine and SAM influences major nutrient-sensing pathways, such as the Target of Rapamycin Complex 1 (TORC1) pathway, which controls cell growth and autophagy[20][21].

Caption: Key metabolic pathways originating from L-methionine and their links to cellular signaling.

References

- 1. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]

- 2. img.wattagnet.com [img.wattagnet.com]

- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of equimolar doses of L-methionine, D-methionine and L-methionine-dl-sulfoxide on plasma and urinary amino acid levels in normal adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 11. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral ¹⁹F NMR Tag [agris.fao.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Crystallization and preliminary X-ray crystallographic analysis of free methionine-(R)-sulfoxide reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 19. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

Z-DL-Met-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine), a key reagent in peptide synthesis and other areas of chemical research. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound. This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Compound Identification and Properties

This compound is the N-protected form of the amino acid DL-methionine, featuring a benzyloxycarbonyl (Z or Cbz) group. This modification alters its chemical properties and potential reactivity.

| Property | Value | Source |

| Chemical Name | N-Benzyloxycarbonyl-DL-methionine | TCI |

| Synonyms | This compound, N-Cbz-DL-methionine | TCI |

| CAS Number | 4434-61-1 | TCI |

| Molecular Formula | C₁₃H₁₇NO₄S | MySkinRecipes[1] |

| Molecular Weight | 283.34 g/mol | MySkinRecipes[1] |

| Appearance | White to off-white crystalline powder | Fisher Scientific[2] |

| Melting Point | 113 °C | MySkinRecipes[1] |

| Solubility | Soluble in methanol. | - |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. | TCI[3] |

| Stability | Stable under normal conditions. Moisture sensitive. Incompatible with strong oxidizing agents. | TCI[3], Fisher Scientific[2] |

Hazard Identification and Toxicological Summary

While specific toxicological data for this compound is limited, the safety profile can be inferred from data on the parent compound, DL-methionine, and an understanding of the benzyloxycarbonyl group. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

| Hazard | Description | Source |

| Acute Oral Toxicity | Based on data for DL-methionine, it is expected to have low acute oral toxicity. Ingestion of large amounts may cause gastrointestinal irritation.[4] A high dose of methionine (1 g/kg, ten times the loading dose) has been reported to be fatal in humans.[5] | - |

| Skin Irritation | May cause mild skin irritation upon prolonged or repeated contact.[4][6] | - |

| Eye Irritation | May cause eye irritation and redness.[6] | - |

| Inhalation | Inhalation of dust may cause irritation to the respiratory tract.[6] | - |

| Specific Target Organ Toxicity | No specific target organ toxicity has been identified for this compound. High intake of methionine can lead to elevated homocysteine levels.[5] | - |

Experimental Protocols for Toxicity Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines used to assess the acute toxicity of chemical substances.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure using a small number of animals.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

-

Dosing: The test substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: The outcome of the first test group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose may be used. This continues until a clear outcome is obtained, allowing for classification of the substance into a GHS (Globally Harmonized System) toxicity category.[7][8]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Caption: Workflow for OECD 404 Dermal Irritation Test.

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.

-

Application: A small amount (0.5 g for solids) of the test substance is applied to a small area of shaved skin.[9]

-

Exposure: The application site is covered with a gauze patch for a 4-hour period.[2][9]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are made at specific intervals (1, 24, 48, and 72 hours) and can continue for up to 14 days to assess reversibility.[1][9]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.[1]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Caption: Workflow for OECD 405 Eye Irritation Test.

Methodology:

-

Animal Selection: The albino rabbit is the recommended test animal.[10]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[10][11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.[10][11][12]

-

Scoring: Ocular lesions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored. The substance is then classified based on the severity and persistence of these lesions.[11]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to good laboratory practices and the use of appropriate personal protective equipment are crucial to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder, to minimize inhalation of dust.[9][13]

-

Provide eyewash stations and safety showers in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: Hierarchy of Controls and PPE for this compound.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[2][9]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particle filter.[2][6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [6][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [2][9] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.[2] The compound is moisture-sensitive.[3]

-

Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[6]

Accidental Release Measures

-

Small Spills: For small spills of the solid material, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[2][6]

-

Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent dust clouds from forming.[13]

-

Ventilation: Ensure adequate ventilation in the area of the spill.[9]

This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date information.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. N-Carbobenzoxy-DL-methionine 4434-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. oecd.org [oecd.org]

- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Z-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1][2] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[3][4] This methodology simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[2]

This document provides a detailed protocol for the use of N-α-benzyloxycarbonyl-DL-methionine (Z-DL-Met-OH) in SPPS. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, removable under specific conditions that can offer an alternative to the more common Boc and Fmoc strategies. The use of a DL-racemic mixture of methionine will result in a diastereomeric mixture of the final peptide, which may be desirable for certain applications such as peptide library screening or developing peptides with increased resistance to enzymatic degradation.

Key Considerations for this compound in SPPS

-

Racemic Mixture : The use of DL-methionine will lead to the synthesis of a mixture of peptide diastereomers. Post-synthesis purification by chromatography (e.g., HPLC) will be necessary to separate these isomers if a stereochemically pure peptide is required.

-

Methionine Oxidation : The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during acidic cleavage steps.[4][5] The inclusion of scavengers in the cleavage cocktail is crucial to minimize this side reaction.[6]

-

Z-Group Deprotection : The Z-group is stable to the mildly acidic and basic conditions used in Boc and Fmoc chemistries, respectively. Its removal requires stronger acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis. This protocol will focus on the HBr/acetic acid method.

Experimental Protocols